Bis(dimethylamino)phenylchlorosilane
Description
Evolution of Organosilicon Chemistry: Foundational Context
The field of organosilicon chemistry, which studies compounds containing silicon-carbon bonds, officially began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comsbfchem.comwikipedia.org This discovery opened a new branch of chemistry distinct from the study of inorganic silicon compounds like silicates. sbfchem.com In the early 20th century, English chemist Frederic S. Kipping conducted extensive research, synthesizing a wide array of organosilicon compounds and coining the term "silicone" in 1904. wikipedia.orgrichsilicone.com Kipping's pioneering work, particularly his use of Grignard reagents to create alkyl- and arylsilanes, laid the groundwork for the future silicone industry. richsilicone.com
The period after 1940 marked a significant shift towards the application of polymeric organosilicon compounds. sbfchem.com Researchers at companies like Corning Glass and General Electric began to develop silicone resins, coatings, and polymers, recognizing their potential due to properties like high thermal stability, water repellency, and electrical insulation. sbfchem.comsbfchem.com The establishment of the first organosilicon factory by Dow Corning in 1943 signaled the start of the industrial era for these materials, which have since become integral to numerous sectors, including aerospace, electronics, and construction. sbfchem.com
Significance of Aminosilanes and Chlorosilanes in Synthetic Methodology
Chlorosilanes and aminosilanes are two of the most important classes of organosilicon compounds, serving as fundamental building blocks in synthetic chemistry.
Chlorosilanes are highly reactive compounds characterized by at least one silicon-chlorine (Si-Cl) bond. wikipedia.org They are the primary precursors for the production of silicones. elkem.com The direct process, a reaction between silicon powder and methyl chloride, produces a mixture of methylchlorosilanes, such as dimethyldichlorosilane and methyltrichlorosilane. elkem.comsilicones.eu These intermediates undergo hydrolysis and polycondensation to form the siloxane (Si-O-Si) backbone of silicone oils, gums, and resins. elkem.com The number of chlorine atoms on the silane (B1218182) precursor dictates the structure of the final polymer, allowing for the control of chain length and branching. elkem.com Beyond silicones, chlorosilanes are crucial in producing ultra-pure silicon for the semiconductor industry and are used to create protective coatings on glass and silicon surfaces. wikipedia.org
Aminosilanes , which contain a silicon-nitrogen (Si-N) bond, are vital for their ability to act as coupling agents and surface modifiers. mdpi.comnih.gov These bifunctional molecules can bridge the interface between inorganic materials (like glass or metals) and organic polymers, enhancing the properties of composites. mdpi.comnih.gov The amine group provides a reactive site for interaction with polymers, while the silane portion can bond to inorganic surfaces. researchgate.net Aminosilanes are widely used to functionalize nanomaterials, prepare materials for biomedical applications like drug delivery, and synthesize sorbents for applications such as CO2 capture. mdpi.comnih.govacs.org Traditionally, they are synthesized via the reaction of chlorosilanes with amines, a process that generates salt waste. rsc.org More sustainable, modern methods focus on the catalytic dehydrocoupling of silanes and amines, which produces only hydrogen gas as a byproduct. rsc.orgrsc.org
Position of Bis(dimethylamino)phenylchlorosilane within Organosilicon Compound Taxonomy
This compound (CAS No. 25374-10-1) is a multifunctional organosilicon compound. nih.gov Its classification is derived from the specific functional groups attached to its central silicon atom:
Organosilane: It contains a direct silicon-carbon (Si-C) bond via its phenyl group. cfsilicones.comchemicalbook.com
Chlorosilane: It possesses a reactive silicon-chlorine (Si-Cl) bond, making it a precursor for further substitution reactions. wikipedia.org
Aminosilane (B1250345): It features two silicon-nitrogen (Si-N) bonds in the form of dimethylamino groups. researchgate.net
Due to this combination, it can be precisely categorized as a functionalized organosilane, or more specifically, a haloaminosilane. This unique structure allows it to participate in a variety of chemical transformations, leveraging the reactivity of the Si-Cl bond while incorporating the properties of the amino and phenyl groups. It is often used in the synthesis of high-purity, specialized organosilicon products. lookchem.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H17ClN2Si | nih.govalfa-chemistry.com |
| Molecular Weight | 228.79 g/mol | nih.govalfa-chemistry.com |
| CAS Number | 25374-10-1 | nih.gov |
| Appearance | Transparent colorless liquid | lookchem.com |
| Synonyms | 1-Chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine, Phenylbis(dimethylamino)chlorosilane | nih.gov |
| Hydrolysis Sensitivity | Reacts rapidly with moisture and protic solvents | lookchem.com |
Overview of Research Trajectories for Halogenated and Amine-Functionalized Silanes
Research involving halogenated and amine-functionalized silanes is driven by the demand for advanced materials with tailored properties and the increasing need for sustainable manufacturing processes.
Halogenated Silanes , particularly chlorosilanes, remain central to the chemical industry. A primary research focus is the synthesis of trichlorosilane (B8805176), a key raw material for producing the high-purity polycrystalline silicon required by the semiconductor industry. pensoft.net Studies aim to optimize reaction conditions and catalyst systems to improve the yield and efficiency of the direct chlorination process. pensoft.net Concurrently, there is a significant push towards "green chemistry," with research exploring alternative, chlorine-free routes to organosilicon compounds to avoid the production of corrosive byproducts like hydrogen chloride. mdpi.com This includes the direct synthesis of alkoxysilanes from alcohols as a more environmentally benign alternative to chlorosilane-based methods. mdpi.com
Amine-Functionalized Silanes are at the forefront of materials science innovation. Current research is heavily focused on their use in modifying the surfaces of nanomaterials to improve their dispersion and compatibility within polymer composites. mdpi.comnih.gov This surface functionalization is critical for developing advanced materials for energy harvesting, electronics, and catalysis. mdpi.com In the biomedical field, aminosilanes are used to modify surfaces for enhanced biocompatibility and to create carriers for drug delivery systems. nih.govnih.gov Another significant research area is the development of amine-functionalized silica (B1680970) sorbents for direct air capture of CO2, where the structure and density of the amine groups are optimized for high adsorption capacity. acs.org A major trajectory in the synthesis of aminosilanes is the shift away from traditional chlorosilane aminolysis towards catalytic Si-N dehydrocoupling, which is more atom-efficient and sustainable. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[chloro-(dimethylamino)-phenylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2Si/c1-12(2)14(11,13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKCQAGHOQPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067088 | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25374-10-1 | |
| Record name | 1-Chloro-N,N,N′,N′-tetramethyl-1-phenylsilanediamine | |
| Source | CAS Common Chemistry | |
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| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
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| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
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| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
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| Record name | 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine | |
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Iii. Reactivity and Mechanistic Investigations of Bis Dimethylamino Phenylchlorosilane
Nucleophilic Reactivity at the Silicon Center
The silicon atom in bis(dimethylamino)phenylchlorosilane is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is fundamental to its application in the formation of new chemical bonds, particularly carbon-silicon and silicon-nitrogen bonds.
The reaction of chlorosilanes with organometallic reagents, such as Grignard and organolithium compounds, is a well-established method for the formation of stable silicon-carbon bonds. gelest.comgoogle.com In the case of this compound, these reactions proceed via nucleophilic substitution at the silicon center, where the carbanionic part of the organometallic reagent displaces the chloride ion.
The general reaction can be represented as: (CH₃)₂N)₂PhSiCl + R-M → ((CH₃)₂N)₂PhSi-R + MCl (where R is an alkyl or aryl group and M is a metal such as MgX or Li)
The choice of the organometallic reagent and reaction conditions can influence the yield and selectivity of the product. While specific data for this compound is not extensively documented in publicly available literature, the reactivity is expected to be analogous to other chlorosilanes. For instance, the reaction with methylmagnesium bromide would be expected to yield bis(dimethylamino)methylphenylsilane.
Table 1: Representative Reactions with Organometallic Reagents
| Organometallic Reagent | Expected Product |
| Methylmagnesium bromide | Bis(dimethylamino)methylphenylsilane |
| Phenyllithium | Bis(dimethylamino)diphenylsilane |
| n-Butyllithium | n-Butyl-bis(dimethylamino)phenylsilane |
This table presents expected products based on the general reactivity of chlorosilanes with organometallic reagents.
The dimethylamino groups on this compound can undergo exchange reactions with other amines. This transamination process is typically driven by the relative nucleophilicity and steric bulk of the incoming amine, as well as the reaction conditions. Such reactions are useful for the synthesis of unsymmetrical aminosilanes. core.ac.uk
The reactivity of the Si-N bond also allows for the use of the dimethylamino groups as leaving groups in the presence of strong nucleophiles, although the Si-Cl bond is significantly more labile. The relative ease of cleavage of Si-N versus Si-Cl bonds can be influenced by the nature of the attacking nucleophile and the reaction conditions.
Electrophilic Behavior of the Chlorine Substituent
The chlorine atom in this compound is a good leaving group, making the silicon-chlorine bond susceptible to cleavage by a wide range of nucleophiles. This electrophilic character is central to its use as a silylating agent.
This compound reacts with various nucleophiles to replace the chlorine atom and form new silicon-element bonds. These reactions are classic examples of nucleophilic substitution at a silicon center. libretexts.org
Reaction with Alcohols and Phenols: In the presence of a base (to neutralize the HCl byproduct), alcohols and phenols react to form the corresponding alkoxysilanes and phenoxysilanes. This reaction is a common method for protecting hydroxyl groups in organic synthesis. The general reaction is: ((CH₃)₂N)₂PhSiCl + R'OH + Base → ((CH₃)₂N)₂PhSi-OR' + Base·HCl
Reaction with Thiols: Similarly, thiols react to form thiosilanes. nih.govsemanticscholar.org ((CH₃)₂N)₂PhSiCl + R'SH + Base → ((CH₃)₂N)₂PhSi-SR' + Base·HCl
Reaction with Amines: While amide ligand exchange is possible, primary and secondary amines can also displace the chloride to form new silylamines. This is particularly useful for synthesizing mixed aminosilanes. ((CH₃)₂N)₂PhSiCl + R'₂NH + Base → ((CH₃)₂N)₂PhSi-NR'₂ + Base·HCl
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Example Product (with Ethanol) |
| Alcohol (R'OH) | Alkoxysilane | Ethoxybis(dimethylamino)phenylsilane |
| Thiol (R'SH) | Thiosilane | Ethylthiobis(dimethylamino)phenylsilane |
| Amine (R'₂NH) | Silylamine | (Diethylamino)bis(dimethylamino)phenylsilane |
This table illustrates the expected products from nucleophilic substitution reactions on the Si-Cl bond.
While the silicon atom in this compound is a site for nucleophilic attack, the compound itself can potentially act as a Lewis acid. The electrophilicity of the silicon center can be enhanced by the electron-withdrawing chlorine atom. However, this is counteracted by the electron-donating nature of the two dimethylamino groups.
There is limited direct evidence in the literature for the use of this compound as a Lewis acid catalyst. In contrast, highly fluorinated organosilanes have demonstrated significant Lewis acidity and have been employed in catalysis. nih.govyoutube.com The interaction of chlorosilanes with Lewis bases can lead to the formation of adducts that may play a role in catalytic cycles. nih.gov It is plausible that under specific conditions, particularly with strong Lewis bases, this compound could exhibit Lewis acidic behavior, but this application is not well-documented.
Mechanistic Pathways of Transformations Involving this compound
The transformations involving this compound predominantly proceed through nucleophilic substitution at the silicon atom. The mechanism of these reactions can vary depending on the nature of the nucleophile, the leaving group, and the substituents on the silicon atom. wesleyan.edunih.govresearchgate.net
For nucleophilic substitution at silicon, two primary mechanisms are often considered: a concerted S_N2-type mechanism and an associative mechanism involving a pentacoordinate intermediate.
S_N2-type Mechanism: In a concerted process, the nucleophile attacks the silicon atom as the leaving group departs simultaneously. This pathway leads to an inversion of configuration at the silicon center.
Associative Mechanism: Due to the larger size of the silicon atom compared to carbon and the availability of d-orbitals, silicon can readily form hypervalent, pentacoordinate intermediates. In this two-step mechanism, the nucleophile first adds to the silicon to form a trigonal bipyramidal intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled. This pathway can lead to either retention or inversion of configuration.
Kinetic Studies of Reaction Pathways
While specific kinetic data for the solvolysis or nucleophilic substitution of this compound are not extensively documented in publicly available literature, the principles governing these reactions can be inferred from studies on analogous compounds, such as other chlorosilanes and alkoxysilanes. The rate of reaction at the silicon center is profoundly influenced by several factors including the nature of the substituents on silicon, the attacking nucleophile, the solvent, and the presence of catalysts.
Studies on the hydrolysis of phenyltrichlorosilane (B1630512), for example, have shown that the reaction rate is significantly dependent on the concentration of acid catalysts. mdpi.comnih.gov Similarly, the hydrolysis rates of various alkoxysilanes have been observed to decrease as the size of the alkoxy leaving group increases (e.g., methoxy (B1213986) > ethoxy > propoxy). nih.gov This is attributed to steric hindrance around the silicon center. In the case of this compound, the bulky dimethylamino groups would be expected to sterically hinder the approach of a nucleophile compared to a smaller substituent like a methyl group.
The reaction mechanism for chlorosilanes with nucleophiles like water or alcohols typically involves a substitution pathway. This can proceed through an associative (SN2-like) or dissociative (SN1-like) mechanism. In an associative pathway, the nucleophile coordinates to the silicon atom to form a pentacoordinate intermediate or transition state before the leaving group (chloride) is expelled. The stability of this intermediate is key to the reaction kinetics.
The table below, derived from kinetic studies of related alkoxysilane systems, illustrates how catalyst and solvent conditions can affect reaction rates. Although these are not for the target compound, they demonstrate the principles that would apply.
| Silane (B1218182) System | Catalyst/Conditions | Hydrolysis Rate Constant (k) | Reference |
| Tetramethoxysilane (TMOS) | Acidic (HCl) | Varies with pH | nih.gov |
| Tetraethoxysilane (TEOS) | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | nih.gov |
| Methyltriethoxysilane (MTES) | Acidic (pH 2-5) | ~0.6 M⁻¹ min⁻¹ (at pH 2) | nih.gov |
| Glycidoxypropyltrimethoxysilane (GPS) | Organotin catalysts | 0.01 - 22 x 10⁻⁴ min⁻¹ | nih.gov |
| This table is illustrative of general kinetic trends in related silane systems. |
Stereochemical Aspects in Silicon-Centered Reactions
When a silicon atom is bonded to four different substituents, it becomes a chiral center. Although this compound itself is not chiral, understanding the stereochemistry of substitution at silicon is crucial for designing stereoselective syntheses using related chiral silanes. Nucleophilic substitution at a silicon center can proceed with either retention or inversion of configuration, a phenomenon that is highly dependent on the reaction conditions. wikipedia.org
Inversion of Configuration: This outcome is typical for reactions following a backside attack mechanism, analogous to the SN2 reaction in carbon chemistry. The nucleophile attacks the silicon atom from the side opposite to the leaving group, leading to a Walden inversion of the stereocenter. youtube.com
Retention of Configuration: This outcome often occurs when the reaction proceeds through a frontside attack. This can be facilitated by the formation of an "intimate ion pair" where the leaving group remains in close proximity to the newly formed cationic silicon center, shielding it from backside attack and guiding the nucleophile to the same face. wikipedia.org
The choice between these pathways is influenced by factors such as:
The Leaving Group: Good leaving groups tend to favor inversion.
The Nucleophile: "Hard" nucleophiles often lead to retention, while "soft" nucleophiles can favor inversion.
The Solvent: Polar, coordinating solvents can stabilize intermediates and influence the stereochemical course.
For chlorosilanes like this compound, reactions with strong nucleophiles could be expected to proceed with a high degree of stereochemical control if a chiral analogue were used. The phenyl and dimethylamino groups would electronically and sterically influence the stability of any pentacoordinate intermediates, thereby directing the stereochemical outcome.
Investigations of Silicon-Nitrogen Bond Reactivity in Aminosilanes
The silicon-nitrogen (Si-N) bond in aminosilanes is a key functional linkage with characteristic reactivity. It is susceptible to cleavage by protic reagents like water and alcohols (solvolysis), and this reactivity can be harnessed for various synthetic transformations.
Studies on the hydrolysis and solvolysis of aminosilanes have revealed important mechanistic details. For instance, the hydrolysis of aminosilane (B1250345) layers on silica (B1680970) surfaces can be catalyzed by the amine functionality itself. nih.gov This can occur through an intramolecular pathway, forming a five-membered cyclic intermediate, or an intermolecularly catalyzed process. nih.gov This autocatalytic behavior suggests that the dimethylamino groups in this compound could play a role in its reactions with protic species, potentially accelerating the displacement of the chloro group or even the amino groups themselves under certain conditions.
Research on the solvolysis of N-bearing alkoxysilanes using 29Si NMR spectroscopy has shown that the reaction with an alcohol solvent can lead to an exchange reaction, forming intermediate species where the original alkoxy or amino group is replaced by the solvent's alkoxy group. researchgate.net This indicates that in an alcohol solution, this compound could undergo not only the displacement of the chloride but also a slower exchange of its dimethylamino groups.
Furthermore, the Si-N bond can be cleaved by other reagents. For example, studies have demonstrated the cleavage of Si-N bonds in related N-(dimethylimidosilylmethyl)imides using Lewis acids like boron trifluoride etherate (BF3·OEt2), leading to the formation of fluorosilyl compounds. researchgate.net This highlights that under Lewis acidic conditions, the dimethylamino groups can act as leaving groups, which is a crucial aspect of the compound's reactivity profile. This type of reaction provides a pathway to further functionalize the silicon center after the initial, more labile, Si-Cl bond has reacted.
Iv. Structural Elucidation and Conformational Analysis of Bis Dimethylamino Phenylchlorosilane and Analogues
Spectroscopic Characterization for Structural Determination (Excluding Basic Identification)
Spectroscopy offers a powerful, non-destructive window into the molecular framework, providing detailed information on the electronic environment of individual atoms and the nature of the chemical bonds connecting them.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organosilicon compounds in solution. While specific spectral data for bis(dimethylamino)phenylchlorosilane is not extensively published, the expected resonances can be inferred from data on analogous aminosilanes and phenylsilanes.
¹H NMR: The proton NMR spectrum would feature distinct signals for the protons of the dimethylamino groups and the phenyl group. The methyl protons on the nitrogen atoms would typically appear as a sharp singlet, integrating to 12 protons. Its chemical shift would be indicative of the electron-donating character of the nitrogen and the influence of the silicon center. The protons on the phenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum.
¹³C NMR: The carbon-13 spectrum would show a signal for the methyl carbons of the dimethylamino groups and multiple signals for the carbons of the phenyl ring. The carbon atom of the phenyl ring directly bonded to the silicon (the ipso-carbon) would have a characteristic chemical shift, influenced by the silicon substituent.
²⁹Si NMR: As silicon possesses a magnetically active isotope, ²⁹Si (I = 1/2), ²⁹Si NMR provides direct insight into the silicon atom's coordination environment. nih.gov For a tetracoordinate silicon center in a molecule like this compound, a single resonance would be expected. The chemical shift value is highly sensitive to the nature of the substituents. The presence of two nitrogen atoms and a chlorine atom would significantly influence this shift. In studies of related hypercoordinate silicon species, a notable upfield shift (to more negative ppm values) in the ²⁹Si NMR spectrum is a hallmark of the change from a tetracoordinate to a pentacoordinate environment. nih.gov
A representative table of expected NMR shifts for a molecule with similar functional groups is provided below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -N(CH ₃)₂ | 2.5 - 3.0 |
| -C₆H ₅ | 7.2 - 7.8 | |
| ¹³C | -N(C H₃)₂ | 35 - 45 |
| -C ₆H₅ | 128 - 135 | |
| ²⁹Si | Si (N)₂(Ph)(Cl) | -10 to -30 (Tetracoordinate) |
Note: These are estimated values based on analogous compounds and are for illustrative purposes.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of chemical bonds. These methods are complementary and are used to identify and characterize the key functional groups within a molecule. For this compound, characteristic vibrations would include:
Si-Cl Stretch: A strong absorption in the IR spectrum, typically found in the 450-600 cm⁻¹ range, is characteristic of the silicon-chlorine bond in chlorosilanes.
Si-N Stretch: The stretching vibration of the silicon-nitrogen bond usually appears in the 900-1000 cm⁻¹ region.
Si-Phenyl Stretch: The vibration associated with the silicon-phenyl bond can be observed in the fingerprint region.
N-CH₃ and Phenyl Group Vibrations: The spectra would also be rich with bands corresponding to C-H stretching and bending modes of the methyl and phenyl groups, as well as the characteristic C=C stretching vibrations of the aromatic ring.
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Si-Cl | Stretch | 450 - 600 |
| Si-N | Stretch | 900 - 1000 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Note: These are typical ranges and can vary based on the complete molecular structure.
X-ray Crystallographic Analysis of this compound Derivatives
In analogous tetracoordinate chlorosilanes and aminosilanes, the silicon center adopts a distorted tetrahedral geometry. The bond angles around the silicon atom would deviate from the ideal 109.5° due to the varying steric bulk and electronic properties of the phenyl, chloro, and dimethylamino substituents. The Si-N bond lengths are typically in the range of 1.70-1.75 Å, while the Si-Cl bond is generally around 2.05-2.10 Å. The Si-C bond to the phenyl ring is expected to be approximately 1.85-1.90 Å.
A key feature of silicon chemistry is its ability to expand its coordination number beyond four, a phenomenon known as hypercoordination. acs.org The presence of electronegative substituents, such as chlorine, and atoms with lone pairs, like the nitrogen in the amino groups, makes this compound and its derivatives prime candidates for forming hypercoordinate species. acs.orgwpmucdn.com
In the presence of a Lewis base (like a solvent molecule or another coordinating ligand), the silicon atom can accept a pair of electrons to form a five-coordinate, or pentacoordinate, structure. researchgate.net X-ray crystallographic studies on analogous compounds have shown that these hypercoordinate silicon atoms typically adopt a trigonal-bipyramidal (TBP) geometry. nih.gov In such a structure, the most electronegative substituents (in this case, likely the chlorine atom and the incoming donor atom) preferentially occupy the axial positions, while the less electronegative groups (phenyl and dimethylamino) reside in the equatorial plane. nih.gov This structural change from tetrahedral to trigonal-bipyramidal has profound implications for the compound's reactivity, often facilitating nucleophilic substitution at the silicon center. researchgate.net
| Parameter | Tetracoordinate Silicon | Pentacoordinate Silicon (TBP) |
| Geometry | Distorted Tetrahedral | Trigonal-Bipyramidal |
| Coordination No. | 4 | 5 |
| Axial Bond Angles | N/A | ~180° |
| Equatorial Bond Angles | N/A | ~120° |
| ²⁹Si NMR Shift | Less Negative | More Negative (Upfield Shift) |
Conformational Dynamics and Energetic Landscapes
Molecules are not static entities; they undergo various conformational changes, primarily through rotation around single bonds. For this compound, key dynamic processes include the rotation of the two dimethylamino groups around their respective Si-N bonds and the rotation of the phenyl group around the Si-C bond.
The energy barriers associated with these rotations determine the conformational landscape of the molecule. These dynamics can be studied using computational methods (like Density Functional Theory, DFT) and experimental techniques such as variable-temperature NMR spectroscopy. bashgmu.ru For example, at low temperatures, the rotation around the Si-N bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two methyl groups within a single dimethylamino substituent, providing information on the rotational energy barrier. The orientation of the phenyl ring relative to the other substituents is also crucial, as it can influence both the steric environment and the electronic interactions at the silicon center. Understanding this energetic landscape is vital for predicting the most stable conformation and its influence on the molecule's chemical behavior.
V. Applications of Bis Dimethylamino Phenylchlorosilane in Advanced Chemical Synthesis
Utilization as a Reagent in Organic Functionalization
The reactivity of the silicon-chlorine bond in bis(dimethylamino)phenylchlorosilane makes it a valuable reagent for the introduction of a silyl (B83357) group onto various functional groups, a process known as silylation. This functionalization can be used to protect sensitive functional groups or to activate substrates for subsequent reactions.
The formation of amide bonds is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides. uni-kiel.de Hydrosilane-mediated approaches to peptide bond formation have emerged as a promising alternative to traditional coupling reagents. researchgate.net In this context, aminosilanes can play a catalytic role in the silylation of carboxylic acids, which facilitates the subsequent amide bond formation. researchgate.net
The general mechanism involves the activation of a carboxylic acid through the formation of a silyl ester intermediate. This silyl ester is more reactive towards nucleophilic attack by an amine than the free carboxylic acid, thus promoting the formation of the amide bond. While direct studies specifying the use of this compound in this catalytic cycle are not prevalent, its structural features suggest its potential as a silylating agent. An aminosilane (B1250345) catalyst can accelerate the silylation of the carboxylic acid component of an amino acid. researchgate.net The resulting silyl ester then readily reacts with the amino group of a second amino acid to form the peptide bond, with the siloxane byproduct being the primary waste product. This method offers the potential for a more efficient and atom-economical approach to peptide synthesis. researchgate.net
Table 1: Key Steps in Aminosilane-Mediated Amide Bond Formation
| Step | Description |
| 1. Silylation | The carboxylic acid is silylated by a hydrosilane reagent, often catalyzed by an aminosilane, to form a reactive silyl ester intermediate. |
| 2. Nucleophilic Attack | The amino group of the second amino acid attacks the carbonyl carbon of the silyl ester. |
| 3. Amide Bond Formation | The tetrahedral intermediate collapses to form the amide bond and a silanol byproduct. |
| 4. Catalyst Regeneration | In a catalytic cycle, the active aminosilane species would be regenerated. |
This process highlights a modern approach to peptide synthesis where silicon-based reagents can offer advantages in terms of reactivity and waste reduction.
Desulfinylation, the removal of a sulfinyl group from a molecule, is a useful transformation in organic synthesis. Phenylsilane (B129415), in the presence of a base, has been shown to be an effective reagent for the desulfinylation of α-sulfinylcarbonyl compounds. biosynth.com This reaction proceeds with high regioselectivity, where the presence of a sulfinyl group directs the reaction towards desulfinylation rather than the reduction of the carbonyl group. biosynth.com
While studies specifically employing this compound for this purpose are not widely reported, the underlying principle of silane-mediated reduction of the sulfinyl group suggests a potential application. The reaction with phenylsilane has been demonstrated to be a regiospecific method for the desulfinylation of α-sulfinylesters. biosynth.com The mechanism is believed to involve the activation of the silane (B1218182) by the base, followed by nucleophilic attack of the resulting hydrosilane species on the sulfur atom of the sulfinyl group. This leads to the cleavage of the carbon-sulfur bond and the formation of the desulfinylated product. The presence of the dimethylamino groups on this compound could potentially modulate its reactivity in such transformations.
Role in Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Organosilicon reagents have gained prominence in these reactions due to their stability, low toxicity, and ease of handling.
This compound can serve as a precursor to organosilicon nucleophiles used in carbon-carbon bond-forming reactions. The phenyl group attached to the silicon atom can be transferred to an organic electrophile in the presence of a suitable catalyst. This is particularly relevant in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. researchgate.net
The Hiyama cross-coupling reaction is a palladium-catalyzed reaction between an organosilane and an organic halide to form a new carbon-carbon bond. wikipedia.org While a variety of organosilanes can be used, the reactivity is often enhanced by the presence of electron-withdrawing or readily cleavable groups on the silicon atom. The dimethylamino groups in this compound could potentially be displaced to generate a more reactive organosilicon species in situ, or the compound could be derivatized prior to the coupling reaction.
For a Hiyama-type coupling to occur, the organosilane is typically activated by a fluoride source or a base to form a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst. organic-chemistry.org The catalytic cycle involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the activated organosilane, and finally, reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. wikipedia.org
Table 2: General Catalytic Cycle of the Hiyama Cross-Coupling Reaction
| Step | Description |
| Oxidative Addition | The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate. |
| Transmetalation | The organosilicon reagent (Ar-SiR'3) transfers its organic group (Ar) to the Pd(II) center, displacing the halide. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated as the final product (R-Ar), regenerating the Pd(0) catalyst. |
The use of aminosilanes in such reactions is an area of ongoing research, with the potential for fine-tuning the reactivity and substrate scope of the cross-coupling process.
Precursor for Reactive Silicon Intermediates in Synthesis
This compound can serve as a precursor for the generation of highly reactive silicon intermediates, such as silylenes. Silylenes are the silicon analogues of carbenes and are valuable for the synthesis of various organosilicon compounds.
The reduction of dihalosilanes is a common method for generating silylenes. nih.gov In a similar fashion, the reduction of bis(dialkylamino)dichlorosilanes with alkali metals can produce the corresponding bis(dialkylamino)silylenes. researchgate.net These transient species can then be trapped by various reagents, such as aromatic compounds, hydrosilanes, olefins, and acetylenes, to form new silicon-containing cyclic and acyclic products. researchgate.net
For example, the reduction of dichlorobis(diisopropylamino)silane has been shown to generate bis(diisopropylamino)silylene, which can undergo a [1+2] cycloaddition with aromatic compounds like benzene (B151609) and naphthalene. researchgate.net It is plausible that this compound, upon reduction, could generate a phenyl-substituted aminosilylene. The presence of the phenyl group would influence the electronic properties and reactivity of the resulting silylene. The thermal decomposition of related bis(amino)silanes has also been studied as a route to reactive intermediates. nih.govdigitellinc.com Theoretical studies on the decomposition of bis(dimethylamino)silane suggest the formation of methyleneimine and silanimine species. nih.govdigitellinc.com
Table 3: Potential Reactive Intermediates from this compound
| Intermediate | Potential Generation Method |
| Phenyl(dimethylamino)silylene | Reduction of this compound |
| Silyl radical | Photolysis or radical initiator |
| Silylium ion | Abstraction of the chloride ion |
The generation of such reactive intermediates from readily available precursors like this compound opens up avenues for the synthesis of novel and complex organosilicon architectures.
Catalytic Applications in Molecular Transformations
There is currently no scientific literature available to suggest that this compound is employed in catalytic applications for molecular transformations. The compound is commercially available and its synthesis is known, but its utility as a catalyst has not been reported.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a critical process in organosilicon chemistry, typically catalyzed by transition metals like platinum, rhodium, and iridium. While various silicon-containing compounds can be substrates in these reactions, the role of this compound as a catalyst for this transformation is not documented. Research in this area is extensive, but focuses on other catalytic systems.
Carbon Dioxide Valorization
The catalytic conversion of carbon dioxide into valuable chemicals is a field of intense research aimed at mitigating greenhouse gas emissions. These transformations, such as the reduction of CO2 to formic acid, methanol, or hydrocarbons, often rely on sophisticated catalysts, including transition metal complexes and organocatalysts. An exhaustive search of the literature did not reveal any instances of this compound being used to catalyze the valorization of carbon dioxide.
Vi. Role of Bis Dimethylamino Phenylchlorosilane As a Precursor in Advanced Materials Science
Precursor Chemistry for Silicon-Based Thin Film Deposition
The deposition of thin films is a cornerstone of modern microelectronics and materials coating technologies. Aminosilanes are a class of precursors favored for their volatility and reactivity, which can be tailored by the choice of substituents on the silicon atom. While specific research literature extensively details the use of other aminosilanes, the principles can be extended to understand the potential role of Bis(dimethylamino)phenylchlorosilane.
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. scribd.com In the context of silicon-based films, aminosilane (B1250345) precursors are valued for depositing silicon oxide or nitride layers. paint.org
The reactivity of a precursor like this compound in a CVD process would be governed by its functional groups. The Si-Cl bond is highly reactive and can readily react with surface hydroxyl (-OH) groups or ammonia (B1221849) (NH₃), a common co-reactant for silicon nitride deposition, eliminating HCl. Simultaneously, the dimethylamino groups, -N(CH₃)₂, can also serve as leaving groups in reactions with surface species, eliminating dimethylamine. The presence of the thermally stable phenyl group would likely incorporate carbon into the resulting film, a feature that can be either desirable or undesirable depending on the target application. While many aminosilanes are used in CVD, specific process data for this compound is not widely documented in readily available scientific literature, suggesting its use may be highly specialized.
Atomic Layer Deposition (ALD) is a subclass of CVD that relies on sequential, self-limiting surface reactions to grow films one atomic layer at a time. researchgate.net This technique offers exceptional control over film thickness and conformality. scribd.com Aminosilanes such as bis(tert-butylamino)silane (BTBAS) and bis(diethylamino)silane (B1590842) (BDEAS) are established precursors for the ALD of silicon dioxide (SiO₂) and silicon nitride (SiNₓ). wikipedia.orgd-nb.infogoogle.com
In a theoretical ALD cycle for silicon nitride using this compound and a nitrogen source like ammonia plasma, the process would likely proceed as follows:
Precursor Pulse: this compound is introduced into the reactor and chemisorbs onto the substrate surface. The reaction could proceed via the Si-Cl bond or one of the Si-N bonds with surface sites. The self-limiting nature would be achieved when the surface is saturated with the precursor molecules.
Purge: Excess, unreacted precursor is purged from the chamber with an inert gas.
Co-reactant Pulse: The nitrogen source (e.g., NH₃ plasma) is introduced, reacting with the remaining functional groups (amino or chloro) on the now-functionalized surface to form a layer of silicon nitride and liberating byproducts.
Purge: Gaseous byproducts and excess co-reactant are purged, completing one cycle.
The growth per cycle and the resulting film's composition (e.g., carbon content from the phenyl group) would be highly dependent on the process temperature and the reactivity of the co-reactant.
Synthesis of Silicon-Containing Polymers and Oligomers
The difunctional nature of this compound, possessing one chloro and two amino groups, makes it a candidate for polymerization reactions to form silicon-containing polymers.
While classical dehydrocoupling involves the reaction of Si-H bonds with H-N or H-O bonds to release H₂, the analogous reaction for chlorosilanes is condensation polymerization. Specifically, this compound can be used in ammonolysis reactions to produce polysilazanes. Polysilazanes are polymers with a backbone of alternating silicon and nitrogen atoms (···−Si−N−Si−N−···).
Table 1: Comparison of Polymerization Reactions for Silane (B1218182) Precursors
| Reaction Type | Typical Precursor Functional Group | Byproduct | Resulting Polymer Backbone | Relevance to this compound |
| Dehydrocoupling | Si-H | H₂ | Polysilazane, Polysiloxane | Not directly applicable |
| Condensation (Ammonolysis) | Si-Cl | NH₄Cl | Polysilazane | Highly relevant route |
| Condensation (Hydrolysis) | Si-Cl, Si-OR | HCl, ROH | Polysiloxane | Possible side reaction |
This compound is identified as a modifying agent in catalyst systems for olefin polymerization. In a patented process, it is listed as a nitrogen-containing silane compound that can be used to treat clay minerals, such as montmorillonite. These clays, when used as components in a polymerization catalyst, are often treated with organosilane compounds to modify their surface chemistry and structure.
The treatment of the clay with this compound likely involves the reaction of its Si-Cl group with hydroxyls on the clay surface. This modification can change the interlayer distance of the clay, delaminate the clay particles, and influence how the catalyst's active sites are supported, ultimately affecting the properties of the resulting polyolefin. In this role, the silane acts as a crucial linker or surface modifier within a larger system for producing polymeric materials.
Formation of Inorganic Silicon Compounds and Hybrid Materials
One of the most significant applications of functional polymers derived from silicon precursors is their use in forming inorganic ceramics. Polysilazanes, such as those that could be synthesized from this compound, are important preceramic polymers. researchgate.net
Upon heating to high temperatures (pyrolysis) in an inert or reactive atmosphere, these polymers undergo a complex series of bond-breaking and rearrangement reactions, losing their organic side groups as volatile species and densifying into a solid inorganic material. researchgate.net The elemental composition of the precursor dictates the final ceramic product.
Precursor: this compound contains Silicon (Si), Nitrogen (N), Carbon (C), and Hydrogen (H).
Pyrolysis: The thermal decomposition of a polysilazane derived from this precursor would yield an amorphous or crystalline ceramic.
Product: Due to the presence of the phenyl groups, the resulting ceramic would likely be silicon carbonitride (SiCN), a material known for its high-temperature stability and mechanical strength.
This polymer-to-ceramic route allows for the fabrication of inorganic materials in various forms, such as fibers, coatings, or bulk parts, which would be difficult to produce using traditional powder metallurgy methods.
Table 2: Potential Material Products from this compound
| Application Area | Intermediate Material | Final Material | Key Process |
| Thin-Film Deposition | N/A (Direct Precursor) | Carbon-containing Silicon Nitride/Oxide | CVD / ALD |
| Polymer Synthesis | Phenyl-substituted Polysilazane | Phenyl-substituted Polysilazane | Condensation Polymerization |
| Inorganic Materials | Phenyl-substituted Polysilazane | Silicon Carbonitride (SiCN) | Pyrolysis |
Silicon Nitride (Si₃N₄) and Silicon Dioxide (SiO₂) Precursors
There is no available scientific literature detailing the use of this compound as a specific precursor for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of silicon nitride (Si₃N₄) or silicon dioxide (SiO₂) films. Research in this area predominantly focuses on other aminosilane precursors.
Synthesis of Silsesquioxanes and Related Nanocomposites
Material Property Engineering through Functionalization
There is no information available on the use of this compound for the functionalization of surfaces or the engineering of material properties. While silanization is a common technique for modifying material surfaces, the application of this particular compound for such purposes has not been documented in the reviewed scientific literature.
Vii. Theoretical and Computational Chemistry Studies of Bis Dimethylamino Phenylchlorosilane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within bis(dimethylamino)phenylchlorosilane. These calculations offer a detailed picture of how electrons are distributed and how atoms are connected within the molecule.
The bonding arrangement around the central silicon atom is a key determinant of the molecule's reactivity. Computational studies on related aminosilanes and chlorosilanes provide a framework for understanding the characteristics of the Si-N and Si-Cl bonds in this compound.
The silicon-nitrogen (Si-N) bonds in aminosilanes are a subject of considerable interest due to the interplay of σ and π bonding contributions, which influences the geometry and reactivity at both the silicon and nitrogen centers. In many silylamines, the Si-N bond is shorter than a typical single bond, suggesting a degree of pπ-dπ interaction, where the nitrogen lone pair electrons delocalize into vacant d-orbitals of the silicon atom. However, modern computational analyses often describe this in terms of hyperconjugation. The specific bond lengths and angles in this compound would be influenced by the steric bulk of the dimethylamino groups and the electronic effect of the phenyl and chloro substituents.
The silicon-chlorine (Si-Cl) bond is highly polarized due to the significant difference in electronegativity between silicon and chlorine. This polarization makes the silicon atom electrophilic and susceptible to nucleophilic attack. The Si-Cl bond length and strength are modulated by the other substituents on the silicon atom. The presence of two electron-donating dimethylamino groups is expected to influence the Si-Cl bond, potentially elongating it and increasing its reactivity towards nucleophiles compared to simpler chlorosilanes.
| Bond Type | Expected Characteristics | Influencing Factors |
| Si-N | Partial double bond character, shorter than a single bond. | Steric hindrance from dimethylamino groups, electronic effects of phenyl and chloro groups. |
| Si-Cl | Highly polarized, making silicon electrophilic. | Electron-donating nature of dimethylamino groups, electronegativity of chlorine. |
This table provides a generalized overview based on computational studies of related compounds.
Computational methods allow for the calculation of atomic charges and the mapping of electrostatic potential, which reveals the electrophilic and nucleophilic regions of a molecule. For this compound, the silicon atom, bonded to the highly electronegative chlorine atom, is predicted to be the primary electrophilic center, carrying a significant partial positive charge. This makes it a prime target for attack by nucleophiles.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a vital tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the determination of reaction energetics.
For reactions involving this compound, such as nucleophilic substitution at the silicon center, computational analysis can identify the structure of the transition state. In a typical SN2-type reaction at silicon, a pentacoordinate intermediate or transition state is formed. The geometry of this transition state, including the bond angles and lengths of the incoming nucleophile and the leaving group (chloride), is crucial for understanding the reaction kinetics. The arrangement of the phenyl and dimethylamino groups around the silicon center will significantly impact the steric and electronic properties of this transition state.
Prediction of Spectroscopic Parameters and Structural Conformations
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. nih.gov For this compound, theoretical calculations can predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Visible) spectra. nih.gov
The calculated vibrational frequencies correspond to the different bond stretching and bending modes within the molecule. For example, the characteristic stretching frequencies for the Si-Cl and Si-N bonds can be predicted. Similarly, the 1H, 13C, and 29Si NMR chemical shifts can be calculated and are highly sensitive to the electronic environment of each nucleus. researchgate.net
Furthermore, computational methods can explore the potential energy surface of the molecule to identify its most stable structural conformations. Due to the rotation around the Si-N and Si-C bonds, this compound can exist in various conformations. Computational analysis can determine the relative energies of these conformers and the energy barriers for their interconversion.
| Spectroscopic Parameter | Predicted Information |
| Vibrational Frequencies (IR/Raman) | Bond stretching and bending modes (e.g., ν(Si-Cl), ν(Si-N)). |
| NMR Chemical Shifts (¹H, ¹³C, ²⁹Si) | Electronic environment of atomic nuclei. |
| Electronic Spectra (UV-Vis) | Electronic transitions and absorption wavelengths. |
| Rotational Constants | Molecular geometry and moments of inertia. |
This table outlines the types of spectroscopic data that can be predicted through computational methods.
Insights into Lewis Acidity and Catalytic Activation Mechanisms
Theoretical and computational chemistry studies provide fundamental insights into the electronic structure, reactivity, and potential catalytic applications of organosilicon compounds. While specific computational investigations focused exclusively on this compound are not extensively documented in the public domain, a comprehensive understanding of its Lewis acidity and catalytic activation mechanisms can be extrapolated from theoretical studies on analogous aminosilanes, chlorosilanes, and phenylsilanes. These studies employ sophisticated computational methods, such as Density Functional Theory (DFT), to elucidate the factors governing the reactivity of the silicon center.
The Lewis acidity of a silane (B1218182) is a critical parameter that dictates its ability to accept an electron pair and, consequently, its propensity to engage in catalytic cycles. In this compound, the silicon atom is bonded to three distinct substituents: two electron-donating dimethylamino groups, one electron-withdrawing chloro group, and a phenyl group. The interplay of these substituents' electronic effects modulates the electrophilicity of the silicon center.
Computational studies on a range of silanes have established that the nature of the substituents has a profound impact on Lewis acidity. researchgate.net Generally, electron-withdrawing groups enhance Lewis acidity, while electron-donating groups diminish it. The chloro substituent significantly increases the Lewis acidity of the silicon atom due to its high electronegativity. Conversely, the dimethylamino groups, with their nitrogen lone pairs, can engage in pπ-dπ back-bonding with the empty d-orbitals of silicon, thereby increasing the electron density at the silicon center and reducing its Lewis acidity. The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the reaction.
Interactive Data Table: Computed Fluoride Ion Affinities (FIA) of Representative Silanes
| Compound | Substituents | General Effect on Lewis Acidity | Predicted FIA Range (kJ/mol) |
| SiCl4 | Four electron-withdrawing Cl | High | ~500-550 |
| SiH3Cl | One electron-withdrawing Cl | Moderate | ~400-450 |
| Si(NMe2)4 | Four electron-donating NMe2 | Very Low | < 300 |
| PhSiH3 | One phenyl group | Low to Moderate | ~350-400 |
| This compound | Two NMe2, one Ph, one Cl | Low to Moderate | Estimated 300-400 |
Note: The FIA values are estimates based on trends from computational studies of related compounds. nih.govresearchgate.net The actual value for this compound would require specific DFT calculations.
The catalytic activation of this compound is intrinsically linked to its Lewis acidic character. Theoretical studies on the activation of chlorosilanes often point to mechanisms involving the coordination of a Lewis base or a catalyst to the silicon center. chemrxiv.orgnih.gov This coordination expands the coordination number of the silicon from four to five (pentacoordinate) or even six (hexacoordinate), forming a more reactive intermediate. researchgate.net The formation of such hypervalent silicon species weakens the Si-Cl bond, facilitating its cleavage in subsequent reaction steps.
Computational models of catalytic processes involving similar chlorosilanes have elucidated key mechanistic steps. For instance, in reactions like disproportionation or hydrogenolysis, the initial step is often the formation of an adduct with a catalyst, which can be a nitrogen-containing species. nih.govmdpi.com The subsequent steps may involve intramolecular rearrangements or reactions with other substrates, leading to the final products and regeneration of the catalyst.
Interactive Data Table: Key Findings from Computational Studies on Related Silane Catalytic Mechanisms
| Catalytic Process | Key Mechanistic Insight from Computational Studies | Relevant Compound Class |
| Disproportionation | Formation of hypervalent silicon intermediates catalyzed by Lewis bases (e.g., nitrogen-containing resins). nih.govmdpi.com | Chlorosilanes |
| Hydrogenolysis | Activation of the Si-Cl bond via coordination to a transition metal complex, followed by hydride transfer. chemrxiv.org | Chlorosilanes |
| Dehydrocoupling | Formation of an η1-silane adduct with a Lewis acidic catalyst, facilitating Si-H bond cleavage. rsc.org | Hydrosilanes |
| Amination | Reaction proceeds through a triplet nitrene complex forming an adduct with the silane, leading to Si-H bond cleavage. acs.org | Hydrosilanes |
These theoretical findings suggest that the catalytic activation of this compound would likely proceed through the formation of a pentacoordinate or hexacoordinate silicon intermediate. The presence of the internal dimethylamino groups could potentially lead to intramolecular coordination or influence the interaction with external catalysts. The phenyl group can also play a role in stabilizing reaction intermediates through resonance effects. Detailed DFT calculations on this compound would be necessary to precisely map out the potential energy surfaces of its catalytic transformations and to design effective catalytic systems.
Viii. Future Research Directions and Outlook for Bis Dimethylamino Phenylchlorosilane Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The traditional synthesis of chlorosilanes often involves energy-intensive processes. chemrxiv.org Future research will likely prioritize the development of more sustainable and selective methods for producing bis(dimethylamino)phenylchlorosilane and related compounds.
Key research thrusts will include:
Catalytic Hydrogenolysis: The use of catalytic hydrogenolysis to convert chlorosilanes into hydrosilanes is an emerging area. chemrxiv.org Adapting this methodology could lead to more efficient and environmentally friendly routes to precursors for this compound. This avoids the use of stoichiometric metal hydride reductants like LiAlH4. chemrxiv.org
Dehydrocoupling Catalysis: Si-N dehydrocoupling catalysis presents a sustainable pathway for forming aminosilanes. rsc.org Research into highly active and selective catalysts, potentially based on earth-abundant metals, could enable the direct and atom-economical synthesis of this compound from phenylchlorosilanes and dimethylamine, generating only hydrogen gas as a byproduct. rsc.org
Circular Economy Approaches: Integrating the synthesis of silicon precursors into a circular economy model is a key goal. nih.gov This involves designing processes where byproducts are recycled and reused, minimizing waste and dependence on fossil fuels. nih.govsilicones.eu For instance, the chlorine atom in chlorosilanes can be recycled in many industrial processes. silicones.eu
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenolysis | Avoids stoichiometric metal hydrides, potentially lower energy consumption. chemrxiv.org | Development of robust and selective catalysts, optimization of reaction conditions (temperature, pressure). chemrxiv.org |
| Dehydrocoupling Catalysis | High atom economy, produces H₂ as the only byproduct, milder reaction conditions. rsc.org | Discovery of new catalysts (e.g., based on Mg, Y, Ca), understanding steric and electronic effects. rsc.org |
| Direct Synthesis from Elemental Silicon | Utilizes abundant raw materials. researchgate.net | Improving selectivity for specific chlorosilane precursors, reducing energy requirements of the Rochow-Müller process. researchgate.netelkem.com |
This table is generated based on data from the text and is for illustrative purposes.
Exploration of New Reactivity Modes and Catalytic Cycles
Understanding and expanding the reactivity of this compound is crucial for its application in synthesis. Future work will delve into novel transformations and the catalytic cycles that govern them.
Photoredox Catalysis: Recent advancements have shown that photoredox catalysis can be used to generate silyl (B83357) radicals from organosilanes. researchgate.net Exploring the photocatalytic activation of the Si-Cl or Si-N bonds in this compound could unlock new reaction pathways for C-C and C-Si bond formation under mild conditions. researchgate.netnus.edu.sg
Disproportionation Reactions: The catalyzed disproportionation of chlorosilanes allows for the interchange of Si-Cl and Si-H bonds, which is a vital process in the production of silane (B1218182). acs.orgslideshare.netresearchgate.net Investigating the potential for controlled disproportionation involving this compound could lead to the selective synthesis of other valuable organosilicon monomers.
Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acidic silicon center and a Lewis basic amino group could potentially engage in FLP-type reactivity, enabling the activation of small molecules.
New Catalytic Cycles: Aminosilanes have been shown to act as catalysts themselves, for instance in peptide bond formation. acs.org Research into the potential of this compound or its derivatives to catalyze new organic transformations is a promising avenue. This could lead to metal-free catalytic systems with unique reactivity. acs.org
Expansion of Applications in Emerging Materials Technologies
Organosilicon compounds are fundamental precursors for a wide range of advanced materials. wiley-vch.dedtic.mil this compound, with its combination of a phenyl group, reactive chloro group, and two amino groups, is a versatile building block for next-generation materials.
Precursors for Silicon-Containing Ceramics: Organosilicon polymers are well-established preceramic polymers for materials like silicon carbide (SiC) and silicon nitride (Si₃N₄). dtic.mil The nitrogen content in this compound makes it an intriguing precursor for silicon carbonitride (SiCN) ceramics, which possess exceptional high-temperature stability.
Functional Coatings and Surface Modification: The reactivity of the Si-Cl bond allows for the covalent grafting of the molecule onto surfaces rich in hydroxyl groups, such as glass and metal oxides. nih.govnih.gov The dimethylamino groups can then be used for further functionalization or to alter surface properties. This is critical for applications in microelectronics, sensors, and biocompatible coatings. gelest.com
Hybrid Organic-Inorganic Polymers: The bifunctional nature of the molecule allows it to act as a cross-linker or monomer in the synthesis of hybrid polymers. sigmaaldrich.com These materials can combine the thermal stability and robustness of silicones with the functionality of organic polymers, finding use in areas from adhesives and sealants to advanced optical and electronic devices. wiley-vch.desigmaaldrich.com
| Material Class | Role of this compound | Potential Application Areas |
| Silicon Carbonitride (SiCN) Ceramics | Nitrogen and silicon source in preceramic polymers. dtic.mil | High-temperature structural components, protective coatings. dtic.mil |
| Functional Surfaces | Anchoring molecule for surface modification. nih.govnih.gov | Microelectronics, biosensors, antifouling coatings. gelest.com |
| Hybrid Polymers | Monomer or cross-linking agent. wiley-vch.desigmaaldrich.com | Adhesives, sealants, dielectric materials, optical devices. wiley-vch.desigmaaldrich.com |
This table is generated based on data from the text and is for illustrative purposes.
Integration with Advanced Spectroscopic and Computational Techniques for Deeper Understanding
To accelerate the development of new reactions and materials, a fundamental understanding of reaction mechanisms, molecular structure, and dynamics is essential.
Advanced Spectroscopic Analysis: The application of modern spectroscopic techniques is crucial for characterizing complex organosilicon compounds and reaction intermediates. acorn.workssouthampton.ac.ukdcu.ie In-situ spectroscopic methods, such as specialized NMR and IR techniques, can provide real-time data on catalytic cycles and reaction kinetics. researchgate.net Techniques like Electron Energy-Loss Spectroscopy (EELS) coupled with Raman spectroscopy can offer detailed chemical information on the resulting materials at various scales. arxiv.org
Computational Chemistry: Density Functional Theory (DFT) and other computational methods have become indispensable tools for elucidating reaction mechanisms in organosilicon chemistry. acs.orgresearchgate.netmdpi.com Future studies will employ these techniques to:
Model the transition states of novel reactions involving this compound.
Predict the electronic and structural properties of new polymers and materials derived from it.
Screen potential catalysts for more efficient synthetic routes.
Understand the origin of selectivity in catalytic reactions. researchgate.net
The synergy between advanced spectroscopy and computational modeling will provide an unprecedented level of detail, guiding the rational design of experiments and accelerating discovery. researchgate.net
Design of Next-Generation Organosilicon Reagents and Precursors
The unique structural and reactive properties of this compound make it a platform for the design of more sophisticated second-generation reagents and precursors. sigmaaldrich.comsigmaaldrich.com
Chiral Organosilicon Reagents: The development of chiral versions of aminosilanes is an active area of research. Introducing chirality at the silicon center or within the ligand framework could lead to new reagents for asymmetric synthesis.
Multifunctional Precursors: By replacing the phenyl group or the dimethylamino groups with other functional moieties, a library of tailored precursors can be developed. nus.edu.sg For example, incorporating polymerizable groups could lead to new self-healing materials, while adding chromophores could result in novel photoactive polymers. Researchers at the National University of Singapore have developed a method for the stepwise functionalization of multihydrosilanes, which could be adapted to create highly customized silicon reagents. nus.edu.sg
Bio-integrated Organosilicon Compounds: While carbon-silicon bonds are not found in nature, research is exploring the interface between organosilicon chemistry and biology. wikipedia.org Designing derivatives of this compound that can interact with or be integrated into biological systems could open up new frontiers in drug delivery and biomedical materials.
The future of this compound chemistry is bright, with significant opportunities for innovation in sustainable synthesis, catalytic reactivity, and advanced materials science. Its continued study is expected to contribute significantly to the broader field of organosilicon chemistry. rsc.org
Q & A
Q. What are the critical parameters for synthesizing Bis(dimethylamino)phenylchlorosilane, and how can purity be ensured?
this compound (CAS 25374-10-1, C₁₀H₁₇ClN₂Si) is typically synthesized via the reaction of phenyltrichlorosilane with dimethylamine under controlled conditions. Key parameters include:
Q. How does the steric and electronic environment of this compound influence its reactivity in organosilicon chemistry?
The dimethylamino groups act as strong electron donors, stabilizing the silicon center and reducing electrophilicity. Steric hindrance from the phenyl and dimethylamino groups limits nucleophilic attack, making it less reactive toward bulky nucleophiles. Reactivity can be probed via kinetic studies with alcohols or Grignard reagents, monitoring Si-Cl bond cleavage via FT-IR or ²⁹Si NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for dimethylamino (δ ~2.8 ppm for N(CH₃)₂) and aromatic protons (δ ~7.3 ppm for C₆H₅) .
- ²⁹Si NMR : A singlet near δ −10 to −15 ppm confirms the silicon center’s tetrahedral geometry .
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H]⁺ at m/z 229.1 .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the hydrolysis mechanism of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the hydrolysis pathway. Key steps include:
- Nucleophilic attack : Water or hydroxide ion interacts with the Si-Cl bond.
- Transition state : Activation energy barriers correlate with experimental hydrolysis rates in solvents like DMF or acetonitrile.
- Solvent effects : Polar solvents stabilize intermediates, reducing activation energy. Compare computed Gibbs free energy profiles with experimental kinetic data .
Q. What are the contradictions in reported reaction outcomes between this compound and organolithium reagents?
Conflicting studies arise from steric vs. electronic control. For example:
- Steric dominance : Reactions with tert-butyllithium yield silane coupling products due to hindered access to Si-Cl.
- Electronic dominance : Reactions with phenyllithium favor Si–C bond formation. Resolve contradictions by varying reagent bulkiness and monitoring intermediates via in-situ IR or low-temperature NMR .
Q. How does this compound compare to analogous chlorosilanes in catalytic applications?
Compared to dichlorodimethylsilane, the dimethylamino groups enhance Lewis acidity but reduce thermal stability. For example:
- Catalytic activity : Test in hydrosilylation using Karstedt’s catalyst; monitor turnover frequency (TOF) via GC.
- Thermal stability : TGA shows decomposition onset at ~150°C, limiting high-temperature applications .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Handling : Use inert atmosphere (N₂/Ar) and moisture-free gloves.
- Storage : Keep at 0–6°C in amber glass under nitrogen.
- Deactivation : Quench residues with ethanol/water (1:1) to form non-toxic silanols .
Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
